

4-Methoxysalicylic Acid: A Technical Guide to its Discovery, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxysalicylic Acid

Cat. No.: B149866

[Get Quote](#)

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxysalicylic acid (4-MSA), and its potassium salt 4-MSK, have emerged as significant molecules in the fields of dermatology and cosmetic science, primarily for their skin-lightening properties. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and biological activity of **4-Methoxysalicylic acid**. It details the key experimental protocols for its synthesis and for evaluating its efficacy, and presents quantitative data from seminal studies in a structured format. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of its mechanism of action.

Discovery and History

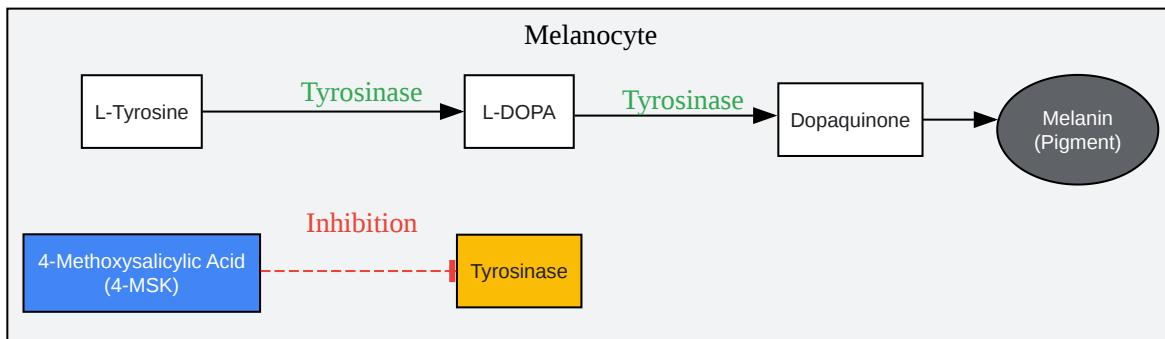
The history of **4-Methoxysalicylic acid** is rooted in the broader exploration of salicylic acid and its derivatives, which have been recognized for their medicinal properties for centuries. While salicylic acid was first isolated in 1838, the journey to its methoxy derivative took several more decades of advancements in synthetic chemistry.

The first documented synthesis of **4-Methoxysalicylic acid**, also known as 2-hydroxy-4-methoxybenzoic acid, is attributed to Alfred Einhorn and W. Seuffert in 1899. Their work was part of the extensive investigation into the chemical modifications of salicylic acid to explore new therapeutic agents.

While initially a subject of academic chemical synthesis, **4-Methoxysalicylic acid** remained relatively obscure in terms of commercial application for much of the 20th century. Its potential came to the forefront with the rise of the cosmetic industry's search for effective and safe skin-lightening agents. In 2003, its potassium salt, Potassium 4-Methoxysalicylate (4-MSK), was approved as a quasi-drug active ingredient in Japan for its skin-lightening and hyperpigmentation-correcting effects.^{[1][2]} This approval marked a significant milestone in the history of **4-Methoxysalicylic acid**, solidifying its place in modern dermatological and cosmetic formulations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **4-Methoxysalicylic acid** is essential for its application in research and product development.

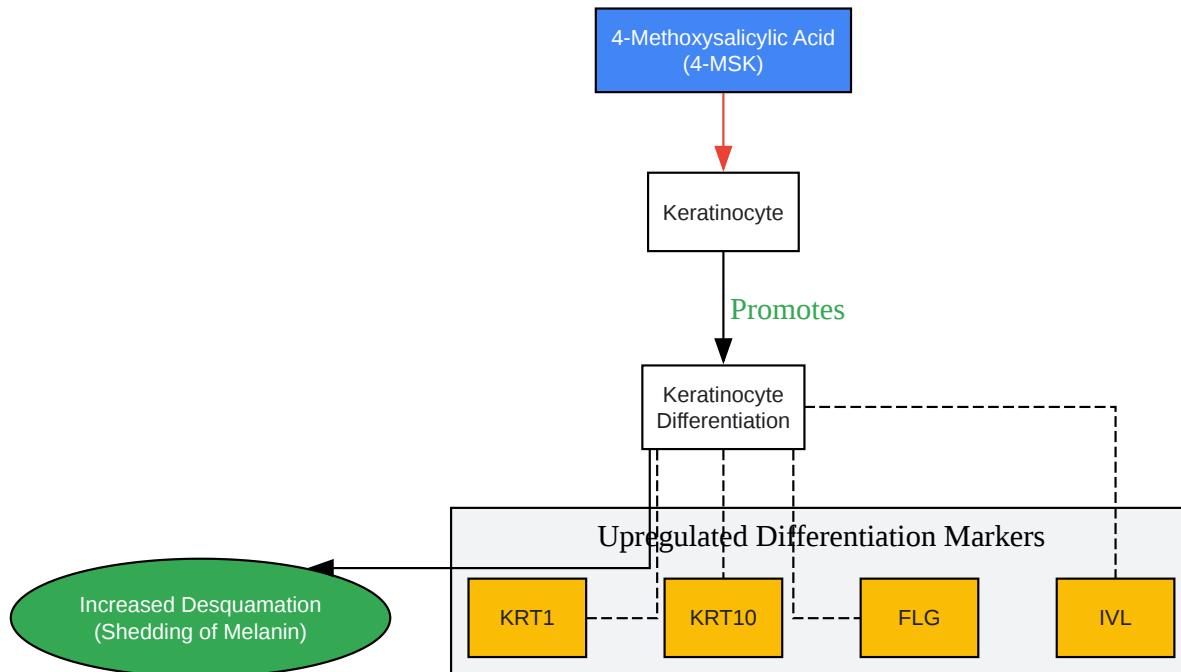

Property	Value	Reference
IUPAC Name	2-Hydroxy-4-methoxybenzoic acid	--INVALID-LINK--
Synonyms	4-MSA, 2-Hydroxy-p-anisic acid	--INVALID-LINK--
CAS Number	2237-36-7	--INVALID-LINK--
Molecular Formula	C ₈ H ₈ O ₄	--INVALID-LINK--
Molecular Weight	168.15 g/mol	--INVALID-LINK--
Melting Point	158-159 °C	--INVALID-LINK--
Appearance	White to off-white crystalline powder	--INVALID-LINK--
pKa	~3.2 (Predicted)	--INVALID-LINK--
Solubility	Slightly soluble in water; soluble in methanol, DMSO.	--INVALID-LINK--, --INVALID-LINK--
UV-Vis (λ _{max})	244 nm (in water-methanol)	--INVALID-LINK--
IR Spectra (KBr, cm ⁻¹)	Major peaks at ~3200-2500 (O-H stretch), ~1650 (C=O stretch), ~1600, ~1500 (aromatic C=C stretch), ~1250 (C-O stretch)	--INVALID-LINK--
¹ H NMR (DMSO-d ₆ , ppm)	δ ~11.5 (s, 1H, COOH), δ ~7.7 (d, 1H, Ar-H), δ ~6.5 (d, 1H, Ar-H), δ ~6.4 (s, 1H, Ar-H), δ ~3.8 (s, 3H, OCH ₃)	--INVALID-LINK--
¹³ C NMR (DMSO-d ₆ , ppm)	δ ~172 (C=O), δ ~164 (C-O), δ ~162 (C-O), δ ~132 (Ar-C), δ ~107 (Ar-C), δ ~105 (Ar-C), δ ~101 (Ar-C), δ ~55 (OCH ₃)	--INVALID-LINK--

Biological Activity and Mechanism of Action

The primary biological activity of **4-Methoxysalicylic acid**, particularly its potassium salt 4-MSK, is its ability to lighten skin and reduce hyperpigmentation. This is achieved through a dual mechanism of action targeting both melanocytes and keratinocytes.[\[1\]](#)[\[2\]](#)

Action on Melanocytes: Inhibition of Melanogenesis

4-MSK directly inhibits the activity of tyrosinase, the key enzyme in the melanin synthesis pathway. By reducing tyrosinase activity, it decreases the production of melanin in melanocytes.



[Click to download full resolution via product page](#)

Caption: Inhibition of Melanogenesis by **4-Methoxysalicylic Acid**.

Action on Keratinocytes: Promotion of Differentiation and Desquamation

In addition to its effects on melanocytes, 4-MSK also promotes the differentiation of keratinocytes. It has been shown to upregulate the expression of key differentiation markers such as Keratin 1 (KRT1), Keratin 10 (KRT10), Filaggrin (FLG), and Involucrin (IVL).[\[2\]](#) This acceleration of the epidermal turnover process helps to shed the existing melanin from the skin surface, leading to a more even skin tone.

[Click to download full resolution via product page](#)

Caption: Promotion of Keratinocyte Differentiation by 4-MSK.

Quantitative Data on Biological Activity

The efficacy of **4-Methoxysalicylic acid** has been quantified in several in vitro and clinical studies.

Table 1: In Vitro Efficacy of Potassium 4-Methoxysalicylate (4-MSK)

Assay	Model System	Concentration	Result	p-value	Reference
Tyrosinase Inhibition	Mushroom Tyrosinase	1.0 mM	~20% inhibition of L-DOPA oxidation	< 0.01	[2]
Melanin Content	Cultured Human Melanocytes	0.8 mM	Significant reduction in melanin	< 0.01	[2]
1.0 mM	Significant reduction in melanin	< 0.005	[2]		
Keratinocyte Gene Expression	Cultured Human Keratinocytes	0.5 mM	Upregulation of KRT1, KRT10, FLG, IVL	< 0.05	[2]

Table 2: Clinical Efficacy of a Formulation Containing Potassium 4-Methoxysalicylate (4-MSK)

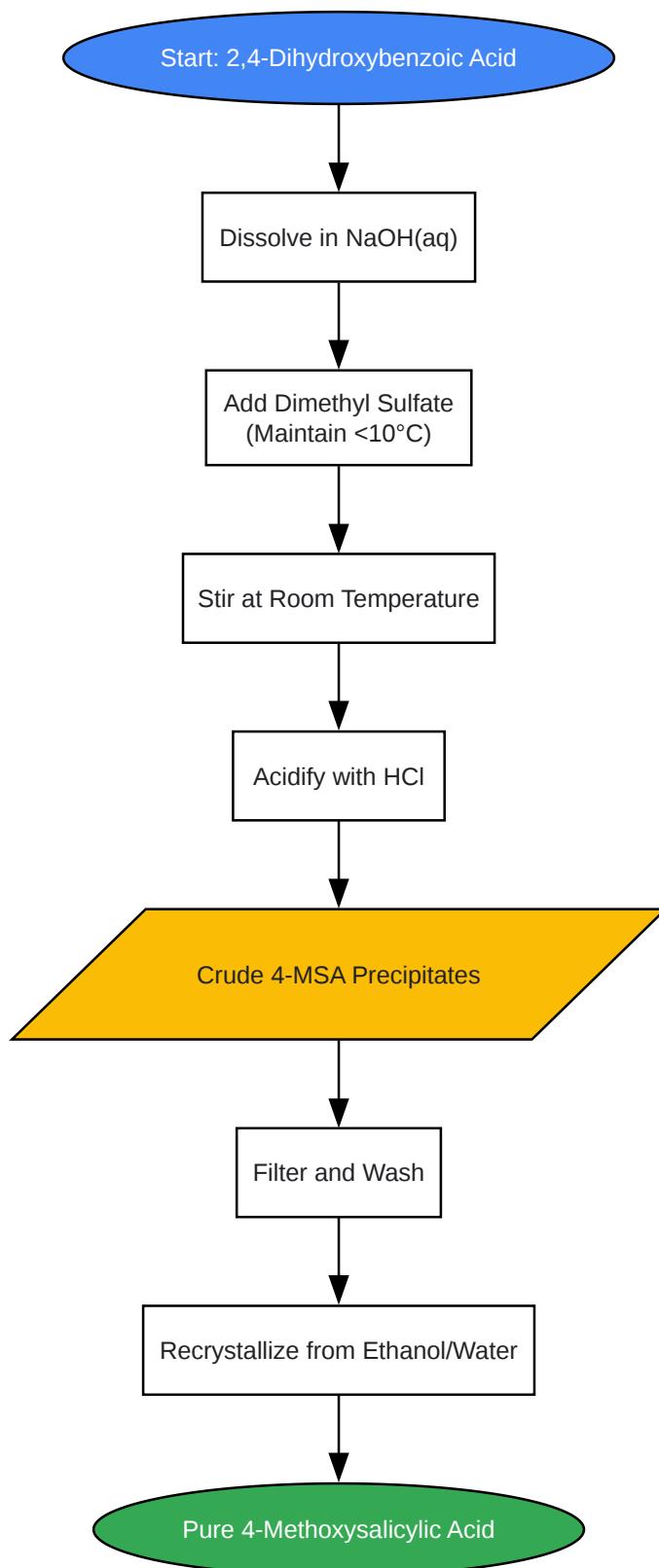
Parameter	Treatment Duration	Result (vs. Placebo)	p-value	Reference
Change in Skin Lightness (L value)	12 weeks	Significant increase in L value in pigmented areas	< 0.005	[2]
	12 weeks	Significant increase in L* value in non-pigmented areas	< 0.01	[2]
Desquamation Area Ratio	12 weeks	Significant reduction in desquamation area	< 0.05	[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of **4-Methoxysalicylic acid**.

Synthesis of 4-Methoxysalicylic Acid

A common laboratory-scale synthesis of **4-Methoxysalicylic acid** involves the selective methylation of 2,4-dihydroxybenzoic acid.


Materials:

- 2,4-Dihydroxybenzoic acid
- Dimethyl sulfate
- Sodium hydroxide
- Hydrochloric acid
- Deionized water

- Ethanol

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2,4-dihydroxybenzoic acid in an aqueous solution of sodium hydroxide. Cool the solution in an ice bath.
- Methylation: Slowly add dimethyl sulfate to the cooled solution while stirring. Maintain the temperature below 10°C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Work-up: Acidify the reaction mixture with hydrochloric acid to precipitate the crude **4-Methoxysalicylic acid**.
- Purification: Filter the crude product and wash with cold deionized water. Recrystallize the solid from a mixture of ethanol and water to obtain pure **4-Methoxysalicylic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the Synthesis of **4-Methoxysalicylic Acid**.

Mushroom Tyrosinase Inhibition Assay

This assay is used to determine the inhibitory effect of **4-Methoxysalicylic acid** on tyrosinase activity.

Materials:

- Mushroom tyrosinase
- L-DOPA (L-3,4-dihydroxyphenylalanine)
- **4-Methoxysalicylic acid** (or its potassium salt)
- Phosphate buffer (pH 6.8)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Reagents: Prepare stock solutions of mushroom tyrosinase, L-DOPA, and **4-Methoxysalicylic acid** in phosphate buffer.
- Assay Setup: In a 96-well plate, add the phosphate buffer, tyrosinase solution, and different concentrations of the **4-Methoxysalicylic acid** solution. Include a control group without the inhibitor.
- Initiation of Reaction: Start the reaction by adding the L-DOPA solution to all wells.
- Measurement: Immediately measure the absorbance at 475 nm at regular intervals using a microplate reader.
- Calculation: Calculate the percentage of tyrosinase inhibition by comparing the rate of reaction in the presence of the inhibitor to the control.

Melanin Content Assay in B16 Melanoma Cells

This cell-based assay quantifies the effect of **4-Methoxysalicylic acid** on melanin production in a cell line model.

Materials:

- B16 melanoma cells
- Cell culture medium (e.g., DMEM)
- **4-Methoxysalicylic acid** (or its potassium salt)
- Phosphate-buffered saline (PBS)
- Sodium hydroxide (NaOH)
- 96-well microplate
- Microplate reader

Procedure:

- Cell Culture and Treatment: Culture B16 melanoma cells in a multi-well plate. Treat the cells with various concentrations of **4-Methoxysalicylic acid** for a specified period (e.g., 72 hours). Include an untreated control group.
- Cell Lysis: After treatment, wash the cells with PBS and lyse them with a NaOH solution.
- Melanin Solubilization: Heat the cell lysates to solubilize the melanin.
- Measurement: Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.
- Normalization: The melanin content can be normalized to the total protein content of the cell lysate to account for any effects on cell proliferation.

Conclusion

4-Methoxysalicylic acid, particularly as its potassium salt 4-MSK, has a well-documented history of development from a synthetic curiosity to a key ingredient in modern cosmetic and dermatological products. Its efficacy as a skin-lightening agent is supported by robust scientific evidence demonstrating a dual mechanism of action involving the inhibition of melanogenesis in melanocytes and the promotion of keratinocyte differentiation. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers, scientists, and drug development professionals working with this promising molecule. Further research may continue to uncover new applications and refine the understanding of the biological activities of **4-Methoxysalicylic acid** and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Potassium 4-Methoxysalicylate (4MSK) Exerts a Skin Lightening Effect by Acting on Melanocytes and Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potassium 4-Methoxysalicylate (4MSK) Exerts a Skin Lightening Effect by Acting on Melanocytes and Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Methoxysalicylic Acid: A Technical Guide to its Discovery, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b149866#4-methoxysalicylic-acid-discovery-and-history>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com